molecular formula C10H15ClN2 B2697534 (1R)-1-(2,3-Dihydro-1H-indol-5-yl)ethanamine;hydrochloride CAS No. 2241107-45-7

(1R)-1-(2,3-Dihydro-1H-indol-5-yl)ethanamine;hydrochloride

Cat. No. B2697534
CAS RN: 2241107-45-7
M. Wt: 198.69
InChI Key: VGROJFUHCROKRQ-OGFXRTJISA-N
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Description

(1R)-1-(2,3-Dihydro-1H-indol-5-yl)ethanamine;hydrochloride, commonly known as 5-HT1A receptor agonist, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective agonist of the 5-HT1A receptor, which is a subtype of serotonin receptor found in the central nervous system.

Scientific Research Applications

Synthesis and Application in Drug Development

  • Efficient Synthesis for Drug Intermediates: An efficient synthesis method has been developed for (1R)-1-(2,3-Dihydro-1H-indol-5-yl)ethanamine hydrochloride, which is a key intermediate in the synthesis of cinacalcet hydrochloride. This method is scalable and suitable for industrial production, providing high yield and purity (Mathad et al., 2011).

Antibacterial and Antifungal Activities

  • Novel Derivatives with Antimicrobial Properties: New derivatives of 1H-Indole, including the (1R)-1-(2,3-Dihydro-1H-indol-5-yl)ethanamine hydrochloride, have been synthesized and shown to exhibit significant antibacterial and antifungal activities. These derivatives have been effective against a range of bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Letters in Applied NanoBioScience, 2020).

Enhancing Antibiotic Efficacy

  • Inhibiting Efflux Pumps in Bacteria: Derivatives of (1R)-1-(2,3-Dihydro-1H-indol-5-yl)ethanamine hydrochloride have been found to inhibit the NorA efflux pump in Staphylococcus aureus. This inhibition can restore the antibacterial activity of ciprofloxacin against fluoroquinolone-resistant strains. Such compounds could be used to combat antibiotic resistance by enhancing the efficacy of existing antibiotics (Héquet et al., 2014).

Multifunctional Biocide Applications

  • Biocide in Cooling Water Systems: 2-(Decylthio)ethanamine hydrochloride, a compound related to (1R)-1-(2,3-Dihydro-1H-indol-5-yl)ethanamine hydrochloride, serves as a multifunctional biocide in recirculating cooling water systems. It exhibits broad-spectrum activity against bacteria, fungi, algae, and also possesses biofilm and corrosion inhibition properties (Walter & Cooke, 1997).

DNA Interaction and Nuclease Activity

  • Cu(II) Complexes for DNA Interaction: Cu(II) complexes involving tridentate ligands, including derivatives of (1R)-1-(2,3-Dihydro-1H-indol-5-yl)ethanamine, have been studied for their ability to bind DNA and exhibit nuclease activity. These complexes show promise for applications in areas like biochemistry and molecular biology (Kumar et al., 2012).

properties

IUPAC Name

(1R)-1-(2,3-dihydro-1H-indol-5-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c1-7(11)8-2-3-10-9(6-8)4-5-12-10;/h2-3,6-7,12H,4-5,11H2,1H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGROJFUHCROKRQ-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)NCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)NCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(2,3-Dihydro-1H-indol-5-yl)ethanamine;hydrochloride

CAS RN

2241107-45-7
Record name (1R)-1-(2,3-dihydro-1H-indol-5-yl)ethan-1-amine hydrochloride
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